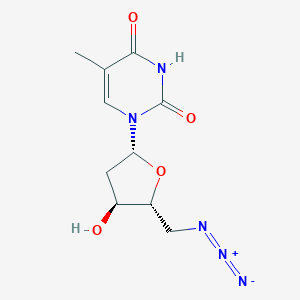

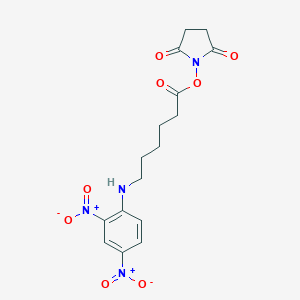

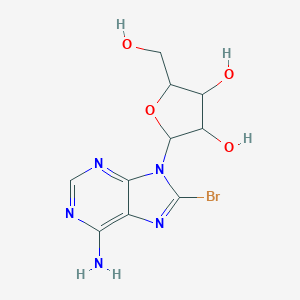

5'-叠氮-5'-脱氧胸苷

科学研究应用

LIZA-7 具有广泛的科学研究应用:

化学: 它被用作合成各种核苷类似物的构建单元。

生物学: LIZA-7 用于与核酸代谢和酶相互作用相关的研究。

医学: 它具有潜在的治疗应用,特别是在抗病毒研究中,因为它与病毒酶的相互作用。

作用机制

LIZA-7 通过与特定分子靶标相互作用来发挥其作用。它与 SARS-CoV-2 Nsp15 核糖核酸内切酶的变构位点结合,抑制其活性。 这种相互作用会破坏病毒复制过程,使 LIZA-7 成为一种潜在的抗病毒剂 . 所涉及的分子途径包括抑制 RNA 加工酶,导致病毒 RNA 合成的抑制 .

生化分析

Biochemical Properties

5’-Azido-5’-deoxythymidine interacts with various enzymes and proteins. It is a potential thymidine-based inhibitor of mycobacterium tuberculosis monophosphate kinase . This interaction plays a crucial role in the biochemical reactions involving this compound .

Cellular Effects

5’-Azido-5’-deoxythymidine has shown to have significant effects on various types of cells. For instance, it has been found to inhibit telomerase activity in vitro, causing telomere shortening in human HL60 cells . It also significantly enhanced the antitumor activity of paclitaxel, which causes telomere erosion, in telomerase-positive human pharynx FaDu tumors in vitro .

Molecular Mechanism

The molecular mechanism of 5’-Azido-5’-deoxythymidine involves its conversion into the effective 5’-triphosphate form by cellular enzymes . It inhibits the enzyme reverse transcriptase that HIV uses to make DNA, thereby decreasing replication of the virus . It acts as a chain-terminator of viral DNA during reverse transcription .

Temporal Effects in Laboratory Settings

Over time, in laboratory settings, 5’-Azido-5’-deoxythymidine has shown to cause changes in the effects on cellular function. For example, long-term treatment with this compound resulted in reproducible telomere shortening . It also showed a concentration-dependent synergy with paclitaxel, enhancing the cell kill effect of paclitaxel .

Dosage Effects in Animal Models

The effects of 5’-Azido-5’-deoxythymidine vary with different dosages in animal models. For instance, in a phase I trial, it was shown to improve T4 lymphocyte counts, T4: T8 cell ratios, and total lymphocyte counts at various dosages .

Metabolic Pathways

5’-Azido-5’-deoxythymidine is involved in various metabolic pathways. It is converted into the effective 5’-triphosphate form by cellular enzymes . This conversion is essential for its inhibitory effect on the enzyme reverse transcriptase .

Transport and Distribution

The transport and distribution of 5’-Azido-5’-deoxythymidine within cells and tissues have been studied. It was found that the disappearance of this compound followed first-order kinetics throughout the gastrointestinal (GI) tract at all tested concentrations .

Subcellular Localization

Its conversion into the effective 5’-triphosphate form by cellular enzymes suggests that it may be localized in the cytoplasm where these enzymes are typically found .

准备方法

合成路线和反应条件

LIZA-7 是通过从胸腺嘧啶开始的多步过程合成的这通常是通过在受控条件下用合适的叠氮化试剂处理胸腺嘧啶来实现的 .

工业生产方法

LIZA-7 的工业生产遵循类似的合成路线,但规模更大。该过程包括优化反应条件,以确保高产率和纯度。 使用自动化反应器和连续流系统可以提高生产过程的效率和可扩展性 .

化学反应分析

反应类型

LIZA-7 会经历各种化学反应,包括:

氧化: 在特定条件下,LIZA-7 可以被氧化以形成相应的氧化产物。

还原: LIZA-7 中的叠氮基团可以使用还原剂(如催化剂存在下的氢气)还原为氨基。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 在碳载钯存在下使用氢气是典型的还原剂。

取代: 胺类或硫醇类等亲核试剂可用于取代反应.

形成的主要产物

这些反应形成的主要产物取决于所用试剂和条件。 例如,叠氮基团的还原会生成 5'-氨基-5'-脱氧胸腺嘧啶 .

相似化合物的比较

类似化合物

5'-叠氮-5'-脱氧尿嘧啶: 与 LIZA-7 类似,但碱基不同。

5'-氨基-5'-脱氧胸腺嘧啶: LIZA-7 的还原形式。

5'-叠氮-5'-脱氧胞嘧啶: 另一种在 5' 位具有叠氮基团的核苷类似物.

LIZA-7 的独特性

LIZA-7 的独特之处在于它与 SARS-CoV-2 Nsp15 核糖核酸内切酶的特定相互作用,这在其他类似化合物中没有观察到。 这种独特的结合特性使其成为抗病毒研究的有希望的候选者 .

属性

IUPAC Name |

1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c1-5-4-15(10(18)13-9(5)17)8-2-6(16)7(19-8)3-12-14-11/h4,6-8,16H,2-3H2,1H3,(H,13,17,18)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEHVJFBPNPCKI-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172919 | |

| Record name | Thymidine, 5'-azido-5'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19316-85-9 | |

| Record name | Thymidine, 5'-azido-5'-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019316859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine, 5'-azido-5'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)Adenosine](/img/structure/B559636.png)

![4-Amino-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B559649.png)